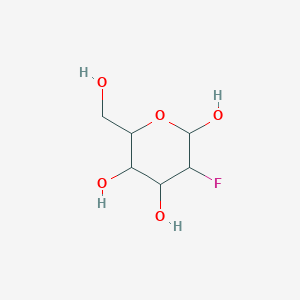

2-Deoxy-2-fluorohexopyranose

Vue d'ensemble

Description

La fluorodésoxyglucose 18F est un agent radiopharmaceutique utilisé principalement en tomographie par émission de positons (TEP). Il s'agit d'un analogue du glucose où le groupe hydroxyle en position C-2 de la molécule de glucose est remplacé par l'isotope radioactif fluor-18. Ce composé est largement utilisé en oncologie, en cardiologie et en neurologie pour évaluer le métabolisme du glucose dans les tissus, ce qui est révélateur de diverses conditions physiologiques et pathologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la fluorodésoxyglucose 18F implique la réaction de substitution nucléophile du triflate de mannose avec le fluor-18. Le processus commence par la production de fluor-18 via la réaction 18O(p,n)18F dans un cyclotron. Le fluor-18 est ensuite mis à réagir avec le triflate de mannose en présence d'une base, généralement du carbonate de potassium, et d'un catalyseur de transfert de phase tel que le kryptofix 2.2.2. La réaction est réalisée dans une solution d'acétonitrile anhydre à des températures élevées .

Méthodes de production industrielle : La production industrielle de la fluorodésoxyglucose 18F suit une voie de synthèse similaire, mais elle est optimisée pour la production à grande échelle. Des modules de synthèse automatisés sont utilisés pour garantir la cohérence, l'efficacité et la conformité aux normes réglementaires. Le processus implique l'utilisation de systèmes à cassettes qui facilitent la synthèse, la purification et la formulation du produit final. Des mesures de contrôle qualité sont mises en œuvre pour garantir la pureté radiochimique et l'activité spécifique du composé .

Analyse Des Réactions Chimiques

Types de réactions : La fluorodésoxyglucose 18F subit principalement des réactions de phosphorylation dans les systèmes biologiques. Elle est phosphorylée par l'hexokinase pour former la fluorodésoxyglucose-6-phosphate, qui est ensuite piégée dans les cellules en raison de l'absence de métabolisme ultérieur. Cette propriété en fait un traceur efficace pour l'imagerie du métabolisme du glucose .

Réactifs et conditions courants : La synthèse de la fluorodésoxyglucose 18F implique des réactifs tels que le triflate de mannose, le carbonate de potassium, le kryptofix 2.2.2 et l'acétonitrile anhydre. Les conditions réactionnelles comprennent généralement des températures élevées et un environnement anhydre pour faciliter la réaction de substitution nucléophile .

Principaux produits formés : Le principal produit formé à partir de la synthèse de la fluorodésoxyglucose 18F est la fluorodésoxyglucose-6-phosphate, qui est la forme phosphorylée du composé dans les systèmes biologiques. Ce produit est essentiel pour l'imagerie TEP car il s'accumule dans les tissus à métabolisme élevé du glucose .

Applications de la recherche scientifique

La fluorodésoxyglucose 18F est largement utilisée dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En oncologie, elle est utilisée pour détecter et surveiller les tumeurs cancéreuses en évaluant leur métabolisme du glucose. En cardiologie, elle permet d'évaluer la viabilité du myocarde et de détecter les zones d'ischémie. En neurologie, elle est utilisée pour identifier les régions de métabolisme anormal du glucose associées à l'épilepsie et à d'autres troubles neurologiques .

Mécanisme d'action

La fluorodésoxyglucose 18F agit comme un analogue du glucose et est absorbée par les cellules par l'intermédiaire des transporteurs de glucose. Une fois à l'intérieur de la cellule, elle est phosphorylée par l'hexokinase pour former la fluorodésoxyglucose-6-phosphate. Contrairement à la glucose-6-phosphate, la fluorodésoxyglucose-6-phosphate n'est pas métabolisée davantage, ce qui entraîne son accumulation dans la cellule. Cette accumulation permet de visualiser le métabolisme du glucose dans les tissus à l'aide de l'imagerie TEP .

Applications De Recherche Scientifique

1.1. Positron Emission Tomography (PET) Imaging

FDG is widely recognized for its role in PET imaging, a non-invasive diagnostic tool used to visualize metabolic processes in the body. The compound mimics glucose and is taken up by cells via glucose transporters. Once inside the cell, FDG is phosphorylated to FDG-6-phosphate, which cannot be further metabolized, allowing it to accumulate in metabolically active tissues, such as tumors.

- Tumor Imaging : FDG-PET is extensively used for diagnosing and monitoring various cancers, including:

- Non-small cell lung cancer

- Colorectal carcinoma

- Breast cancer

- Lymphomas

- Brain tumors

The elevated glycolysis rates in tumor cells lead to increased FDG uptake, making it a reliable marker for tumor detection and characterization .

1.2. Neurological Disorders

FDG-PET is also instrumental in assessing brain metabolism in conditions such as:

- Alzheimer's disease

- Epilepsy

- Schizophrenia

These applications leverage the ability of FDG to highlight areas of altered glucose metabolism associated with disease progression .

1.3. Cardiovascular Applications

In cardiovascular medicine, FDG is used to evaluate myocardial viability and assess conditions such as atherosclerosis. The imaging can provide insights into metabolic changes in heart tissues following ischemic events .

2.1. Plant Imaging Studies

Recent studies have explored the use of FDG as a tracer in plant imaging, marking a novel application outside traditional medical uses. Researchers have demonstrated that FDG can trace glucose uptake and distribution in plants, similar to its behavior in animal models.

- Key Findings :

These studies indicate that FDG can effectively visualize and quantify solute transport within plant tissues, offering insights into plant metabolic processes.

Case Studies and Data Tables

| Study | Application | Findings |

|---|---|---|

| Tsuji et al. (2002) | Tomato Plants | Demonstrated FDG uptake and distribution patterns |

| Hattori et al. (2008) | Sorghum Plants | Showed FDG translocation as a tracer for photoassimilate transport |

| Ferrieri et al. (2012) | Glycoside Biosynthesis | Investigated plant responses to defense induction using FDG |

Mécanisme D'action

Fludeoxyglucose 18F acts as a glucose analog and is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. Unlike glucose-6-phosphate, fludeoxyglucose-6-phosphate is not further metabolized, leading to its accumulation within the cell. This accumulation allows for the visualization of glucose metabolism in tissues using PET imaging .

Comparaison Avec Des Composés Similaires

La fluorodésoxyglucose 18F est unique parmi les radiopharmaceutiques en raison de son utilisation spécifique en imagerie TEP pour évaluer le métabolisme du glucose. Parmi les composés similaires, on peut citer d'autres analogues radiomarqués du glucose, tels que la fluorothymidine 18F et la fluoromisonidazole 18F. Ces composés sont utilisés à des fins d'imagerie différentes, comme l'évaluation de la prolifération cellulaire et de l'hypoxie, respectivement. La fluorodésoxyglucose 18F reste la référence pour l'imagerie du métabolisme du glucose en raison de sa grande spécificité et de son efficacité .

Activité Biologique

2-Deoxy-2-fluorohexopyranose (2-FH) is a fluorinated analog of glucose that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic disorders. This article reviews the compound's mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by the substitution of a fluorine atom at the C-2 position of the glucose molecule. This modification impacts its biological activity significantly:

- Glycolytic Inhibition : Like its parent compound, 2-deoxy-D-glucose (2-DG), 2-FH inhibits glycolysis by competing with glucose for phosphorylation by hexokinase, leading to the formation of 2-FH-6-phosphate. This compound acts as an inhibitor of hexokinase and downstream glycolytic enzymes, disrupting energy metabolism in cancer cells .

- Antiviral Properties : Recent studies have suggested that 2-FH may also exhibit antiviral properties by blocking viral proteases, thereby preventing viral entry into host cells .

Biological Activity in Cancer Therapy

The potential of 2-FH in cancer treatment is particularly notable. Research indicates that fluorinated derivatives like 2-FH can enhance cytotoxic effects in various cancer types, including glioblastoma multiforme (GBM):

- Cytotoxic Effects : In vitro studies have demonstrated that 2-FH exhibits potent cytotoxicity against GBM cells, especially under hypoxic conditions. The compound's IC50 values indicate it is more effective than traditional chemotherapeutics .

- Enhanced Pharmacokinetics : Modifications at the C-2 position with halogens improve the pharmacokinetic properties of these compounds, allowing for better stability and uptake in cells compared to 2-DG .

1. In Vitro Studies

A series of experiments evaluated the biological activity of 2-FH and its derivatives:

| Compound | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|

| 2-Deoxy-D-glucose | 50 | Hexokinase inhibition | Limited pharmacokinetics |

| This compound | 15 | Hexokinase inhibition | Enhanced uptake in hypoxia |

| 2,2-Difluorohexopyranose | 10 | Hexokinase inhibition | Most potent under hypoxic conditions |

These results indicate that fluorinated derivatives possess superior efficacy compared to their non-fluorinated counterparts.

2. Animal Studies

In animal models, administration of 2-FH has resulted in significant reductions in tumor size and improved survival rates. The compound's ability to disrupt metabolic pathways critical for tumor growth highlights its therapeutic potential.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for cancer therapy and metabolic disease management. Its ability to inhibit glycolysis and potentially serve as an antiviral agent positions it as a versatile compound in medicinal chemistry. Future research should focus on clinical trials to further elucidate its efficacy and safety profile in human subjects.

Propriétés

IUPAC Name |

3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311234, DTXSID60869453 | |

| Record name | SBB070740 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-2-fluorohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38711-37-4 | |

| Record name | NSC240588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB070740 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.